Sulpho SHPP

Descripción general

Descripción

Sulpho SHPP, also known as water-soluble Bolton-Hunter Reagent, is a specialty product used for proteomics research applications . It is used to conjugate tyrosine-like functional groups to primary amines, thereby increasing the number of tyrosyl groups that can be iodinated .

Synthesis Analysis

The synthesis of Sulpho SHPP involves the reaction of unsaturated lipids with concentrated sulfuric acid in the initial step to form a carbonium ion . This is followed by the reaction of phosphoric acid with vanillin to produce a phosphate ester, resulting in an increase in the reactivity of the carbonyl group .

Chemical Reactions Analysis

The sulfo-phospho-vanillin assay is a well-known method to measure the lipid content of microalgae . Following hydrolysis with sulfuric acid, a pink color develops after the addition of sulfo-phospho-vanillin and the absorbance at 530 nm is measured . The reaction requires a carbon-carbon double bond . The carbonium ion reacts with the carbonyl group of phosphovanillin to form a colored compound, which is stabilized by resonance .

Physical And Chemical Properties Analysis

Sulpho SHPP is water-soluble . It is ideal for proteins with masked or no tyrosine residues and has an optimal reaction at pH 8.5 . It is soluble in DMF (Dimethylformamide), DMSO (Dimethylsulfoxide), and water .

Aplicaciones Científicas De Investigación

Protein Labeling and Iodination

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in Protein Analysis .

Summary of the Application

Sulpho SHPP, also known as water-soluble Bolton-Hunter Reagent, is used to conjugate tyrosine-like functional groups to primary amines. This increases the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .

Methods of Application or Experimental Procedures

Sulpho SHPP is used to introduce tyrosyl groups on proteins that are sensitive to small amounts of organic solvent. It is also useful for labeling cell surfaces without exposing the cells to membrane permeable solvents . The optimal reaction occurs at pH 8.5 .

Results or Outcomes

The use of Sulpho SHPP allows for the iodination of proteins before or after coupling Sulpho SHPP to the molecule of interest . This is particularly useful for proteins with masked or no tyrosine residues .

Direcciones Futuras

Propiedades

IUPAC Name |

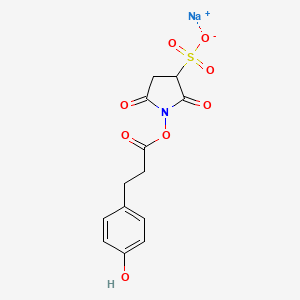

sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUNXTYNSFVJSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657467 | |

| Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulpho SHPP | |

CAS RN |

106827-57-0 | |

| Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

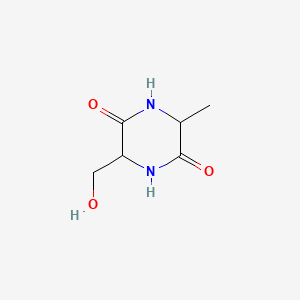

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)